molecular formula C20H21N3O4S B11337393 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11337393
M. Wt: 399.5 g/mol
InChI Key: YSLHZEOVOXSRNX-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a dimethoxyphenyl group, and an ethylphenoxyacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated dimethoxybenzene reacts with the thiadiazole intermediate.

    Formation of the Ethylphenoxyacetamide Moiety: This step involves the reaction of an ethylphenol derivative with chloroacetic acid, followed by amidation with the thiadiazole-dimethoxyphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where halogenated reagents replace methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O4S/c1-4-13-5-8-15(9-6-13)27-12-18(24)21-20-22-19(23-28-20)14-7-10-16(25-2)17(11-14)26-3/h5-11H,4,12H2,1-3H3,(H,21,22,23,24)

InChI Key

YSLHZEOVOXSRNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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